4,4-Dimethyl-2-(4-methylphenyl)isoquinoline-1,3-dione
CAS No.: 327091-15-6
Cat. No.: VC14540060
Molecular Formula: C18H17NO2
Molecular Weight: 279.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 327091-15-6 |
|---|---|
| Molecular Formula | C18H17NO2 |
| Molecular Weight | 279.3 g/mol |
| IUPAC Name | 4,4-dimethyl-2-(4-methylphenyl)isoquinoline-1,3-dione |
| Standard InChI | InChI=1S/C18H17NO2/c1-12-8-10-13(11-9-12)19-16(20)14-6-4-5-7-15(14)18(2,3)17(19)21/h4-11H,1-3H3 |
| Standard InChI Key | VMTIXWPLQVGINM-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C(C2=O)(C)C |
Introduction
Structural and Molecular Characteristics
Core Framework and Substituent Effects
The isoquinoline-1,3-dione core consists of a bicyclic system fused at the 1,3-positions, with ketone groups at positions 1 and 3. In 4,4-dimethyl-2-(4-methylphenyl)isoquinoline-1,3-dione, the 4,4-dimethyl groups introduce steric bulk, while the 2-(4-methylphenyl) substituent extends conjugation, potentially enhancing interactions with biological targets . Crystallographic analyses of related compounds, such as 4-(2,2-difluoroethyl)-2,4-dimethyl-6-(trifluoromethyl)isoquinoline-1,3-dione, demonstrate that substituents at the 4-position adopt equatorial orientations to minimize steric strain, with bond lengths and angles consistent with aromatic systems .
Electronic and Steric Properties
The para-methylphenyl group at position 2 contributes electron-donating effects via the methyl substituent, which may stabilize charge-transfer interactions in enzyme binding pockets . Quantum mechanical calculations on similar isoquinoline-diones suggest that the 1,3-dione moiety participates in hydrogen bonding and metal coordination, critical for inhibitory activity against targets like TDP2 .
Synthesis and Manufacturing
Traditional Synthetic Routes
A common approach to isoquinoline-1,3-diones involves cyclocondensation of homophthalic acid derivatives with amines or aldehydes. For example, Knoevenagel condensation has been employed to introduce arylidene groups at the 4-position, as demonstrated in the synthesis of 4-benzylideneisoquinoline-1,3-diones . Photoredox cyclization of imino-tethered dihydropyridines offers a modern alternative, enabling access to saturated nitrogen heterocycles under mild conditions .
Representative Synthesis Pathway:
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Homophthalic Acid Functionalization: Methylation of homophthalic acid followed by condensation with 4-methylbenzaldehyde.
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Cyclization: Acid-catalyzed cyclization to form the isoquinoline-dione core.
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Substituent Installation: Palladium-catalyzed coupling or alkylation to introduce the 4,4-dimethyl groups .
Industrial-Scale Optimization
Industrial processes prioritize catalytic methods to enhance efficiency. For instance, catalytic hydrogenation reduces olefin intermediates to install benzylic alkyl groups, while selective oxidation ensures high purity . Solvent systems such as acetonitrile/2,2,2-trifluoroethanol (4:1 v/v) improve reaction yields in photoredox steps .
Pharmacological Activities
CDK4 Selectivity
Derivatives of isoquinoline-1,3-diones, including 4-(benzylaminomethylene) analogs, demonstrate selective inhibition of CDK4 over CDK2 and CDK1 . The 3-hydroxyphenyl headpiece and C-6 substituents (e.g., iodine, aryl groups) enhance potency, with IC50 values in the low micromolar range. Molecular modeling suggests that the 1,3-dione core interacts with the ATP-binding pocket of CDK4, while substituents modulate selectivity .
Structural and Crystallographic Insights
Molecular Geometry
X-ray diffraction studies of analogous compounds reveal planar isoquinoline cores with substituents influencing crystal packing. For example, in 4-(2,2-difluoroethyl)-2,4-dimethyl-6-(trifluoromethyl)isoquinoline-1,3-dione, the difluoroethyl group adopts a gauche conformation, while the trifluoromethyl group engages in C–F···π interactions with adjacent molecules . Such interactions may stabilize the solid-state structure and influence solubility.
Intermolecular Interactions
Hydrogen bonding between the 1,3-dione carbonyls and amine residues in protein targets is critical for biological activity. In TDP2, the NH group of the isoquinoline-dione core forms a hydrogen bond with Asp458, while the carbonyl oxygen coordinates Mg2+ ions in the active site .
Comparative Analysis with Related Compounds
These analogs underscore the versatility of the isoquinoline-dione scaffold, where modifications at C-4 and C-6 fine-tune target engagement and pharmacokinetic properties.
Applications in Medicinal Chemistry
Combinatorial Therapy
By inhibiting DNA repair enzymes like TDP2, 4,4-dimethyl-2-(4-methylphenyl)isoquinoline-1,3-dione could sensitize cancer cells to conventional chemotherapeutics. Preclinical studies suggest synergistic effects with etoposide, reducing viable tumor cell counts by >50% compared to monotherapy .
Drug Design Considerations
The compound’s metabolic stability remains a challenge due to oxidative degradation of the para-methylphenyl group. Strategies to mitigate this include introducing electron-withdrawing substituents or replacing the phenyl ring with heterocycles like pyridones .
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